REACTION_CXSMILES
|
Cl[CH2:2][C:3]#[N:4].[C:5]1([SH:11])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>CC[O-].[Na+]>[C:5]1([S:11][CH2:2][C:3]#[N:4])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
11.4 mL
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Name
|
ethanolic solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CC[O-].[Na+]
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Control Type
|
UNSPECIFIED
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Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness at 50° C. under vacuum (20 mm Hg; 2.7 kPa)
|
Type
|
DISSOLUTION
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Details
|
The residue is dissolved in a mixture (30 cc) of cyclohexane and ethyl acetate (70:30 by volume)
|
Type
|
ADDITION
|
Details
|
the solution is poured onto silica (1,000 g)
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
ADDITION
|
Details
|
is performed with a mixture of cyclohexane and ethyl acetate (70:30 by volume) as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |